molecular formula C10H12N4O2 B2966351 Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate CAS No. 301168-87-6

Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate

Cat. No.: B2966351
CAS No.: 301168-87-6
M. Wt: 220.232
InChI Key: KMSLJJBOEMFZRA-UHFFFAOYSA-N
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Description

Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of an ethyl carbamate group attached to a benzotriazole moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate typically involves the reaction of 1H-1,2,3-benzotriazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate benzotriazole carbamate, which is then further reacted with an appropriate alkylating agent to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions include oxidized benzotriazole derivatives, reduced amine compounds, and various substituted benzotriazole derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of Ethyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)carbamate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can also stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of the ethyl carbamate group and the benzotriazole moiety. This combination imparts unique reactivity and stability, making it valuable in various applications .

Properties

IUPAC Name

ethyl N-(benzotriazol-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-2-16-10(15)11-7-14-9-6-4-3-5-8(9)12-13-14/h3-6H,2,7H2,1H3,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSLJJBOEMFZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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